Adelfan-esidrex is a pharmaceutical compound primarily used in the treatment of hypertension. It is a combination of two active ingredients: reserpine and hydrochlorothiazide. The chemical formula for Adelfan-esidrex is , and it is categorized as a hypotensive agent, meaning it helps to lower blood pressure by various mechanisms, including diuresis and vasodilation .
The biological activity of Adelfan-esidrex is primarily attributed to its components. Hydrochlorothiazide is known for its efficacy in reducing blood pressure through diuresis, while reserpine's action on the central nervous system leads to sedation and reduced sympathetic outflow. Clinical studies have demonstrated that Adelfan-esidrex effectively lowers blood pressure in hypertensive patients, with notable improvements in hemodynamic parameters during exercise tests .
The synthesis of Adelfan-esidrex involves the combination of reserpine and hydrochlorothiazide. Reserpine is derived from the plant Rauwolfia serpentina, while hydrochlorothiazide is synthesized through chemical processes involving thiazide derivatives. The exact synthetic pathway for combining these two compounds into a stable formulation typically involves:
Adelfan-esidrex is primarily used in clinical settings for the management of hypertension. Its dual action allows for effective blood pressure control, making it suitable for patients who may not respond adequately to monotherapy with either component alone. Additionally, it may be used in cases where rapid blood pressure reduction is necessary, such as hypertensive emergencies .
Studies have indicated that Adelfan-esidrex may interact with various medications and substances due to its components. Notable interactions include:
Several compounds share similar pharmacological properties with Adelfan-esidrex, particularly those used in hypertension management. Here are some comparable compounds:
| Compound Name | Active Ingredients | Mechanism of Action | Unique Features |
|---|---|---|---|
| Reserpine | Reserpine | Depletes catecholamines | Derived from natural sources |
| Hydrochlorothiazide | Hydrochlorothiazide | Inhibits sodium reabsorption | Commonly used diuretic |
| Clonidine | Clonidine | Alpha-2 adrenergic agonist | Acts on central nervous system |
| Lisinopril | Lisinopril | Angiotensin-converting enzyme inhibitor | Prevents angiotensin II formation |
| Amlodipine | Amlodipine | Calcium channel blocker | Long-acting antihypertensive |
Adelfan-esidrex's uniqueness lies in its combination of a diuretic and a central nervous system agent, providing a multifaceted approach to hypertension management that is not found in many other single-agent therapies.
Adelfan-esidrex represents a complex pharmaceutical compound with the Chemical Abstracts Service registry number 8064-04-8 [1] [3] [5]. This compound is also known by the alternative nomenclature Adelphan-esidrex, reflecting variations in pharmaceutical naming conventions across different regions and manufacturers [1] [3]. The compound constitutes a triple combination formulation containing three distinct active pharmaceutical ingredients with complementary pharmacological properties [3] [8].
The molecular formula of Adelfan-esidrex is C₄₈H₅₆ClN₉O₁₃S₂, with a corresponding molecular weight of 1066.6 grams per mole [1] [3] [5]. This substantial molecular mass reflects the complexity of the compound structure, which incorporates multiple heterocyclic systems and diverse functional groups characteristic of each constituent component [1] [3].
The systematic International Union of Pure and Applied Chemistry name for Adelfan-esidrex is exceptionally complex due to its multi-component nature [1] [3]. The complete systematic designation encompasses three separate chemical entities: 6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide; methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate; and phthalazin-1-ylhydrazine [1] [3].
This nomenclature reflects the stereochemical complexity inherent in the reserpine component, which contains multiple chiral centers with defined absolute configurations [1] [27] [29]. The systematic name explicitly designates the stereochemical arrangements at positions 1R, 15S, 17R, 18R, 19S, and 20S, indicating the three-dimensional spatial arrangement of substituents around each stereogenic center [1] [27].
| Component | Molecular Formula | Molecular Weight (g/mol) | Systematic Name |
|---|---|---|---|
| Reserpine | C₃₃H₄₀N₂O₉ | 608.679 | methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
| Hydrochlorothiazide | C₇H₈ClN₃O₄S₂ | 297.739 | 6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide |
| Dihydralazine | C₈H₁₀N₆ | 190.21 | 2,3-dihydro-1,4-phthalazinedione dihydrazone |
The reserpine component of Adelfan-esidrex exhibits remarkable stereochemical complexity with seven stereogenic centers distributed throughout its pentacyclic yohimban skeleton [14] [27] [29]. The molecule possesses five consecutive chiral centers that contribute to its unique three-dimensional architecture [29]. These stereochemical features are critical for the compound biological activity and represent one of the most challenging aspects of reserpine synthesis [27] [29] [31].
The stereochemical configuration at carbon-3 is particularly noteworthy, as it adopts the beta configuration, which distinguishes reserpine from other yohimban alkaloids [29]. This unique C3β-configuration is established through sophisticated enzymatic processes in natural biosynthesis [29]. Recent research has revealed that this configuration arises through a two-step enzymatic epimerization involving a flavin-dependent oxidase and a nicotinamide adenine dinucleotide phosphate-dependent reductase [29].
The benzothiadiazine moiety present in the hydrochlorothiazide component represents a bicyclic heterocyclic system containing both sulfur and nitrogen atoms [11] [15]. This structural framework is characterized by the presence of two sulfonamide functional groups and a chlorine substituent at the 6-position [11] [15]. The systematic nomenclature designation as 1λ⁶ indicates the hypervalent nature of the sulfur atom in the sulfonamide dioxide functionality [11] [15].
The phthalazine core structure in dihydralazine consists of a benzene ring fused to a pyridazine ring, forming a bicyclic aromatic system [12] [16]. The dihydrazone functionality introduces additional nitrogen-containing substituents that contribute to the compound pharmacological properties [12] [16]. The molecular structure can be described as 1,4-dihydrazinophthalazine, reflecting the presence of hydrazine groups at positions 1 and 4 of the phthalazine ring system [12].
| Parameter | Value | Reference |
|---|---|---|
| Standard InChI Key | STVQQHRHNAJZRS-IOSAXKQOSA-N | [1] [3] |
| Canonical SMILES | COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN | [1] [3] |
| Isomeric SMILES | CO[C@H]1C@@HOC(=O)C6=CC(=C(C(=C6)OC)OC)OC.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1=CC=C2C(=C1)C=NN=C2NN | [1] [3] |
The compound exhibits complex physical properties that reflect its multi-component nature [1] [3] [5]. The exact mass of the compound is 1065.3127529 atomic mass units, determined through high-resolution mass spectrometry [5]. The topological polar surface area measures 317 square angstroms, indicating significant potential for hydrogen bonding interactions [5].
The heavy atom count totals 73 atoms, contributing to the substantial molecular complexity index of 1650 [5]. This complexity measure reflects the intricate connectivity patterns and stereochemical arrangements present throughout the molecular structure [5]. The compound contains six defined atom stereocenters and three covalently-bonded units, corresponding to the three individual components that comprise the combination product [5].
Adelfan-esidrex is catalogued in multiple chemical databases with distinct identification codes [1] [3] [5]. The PubChem Compound Identifier is 193444, providing access to comprehensive structural and property information [1]. The compound has been assigned the Chemical Abstracts Service registry number 8064-04-8, which serves as the primary identifier for regulatory and commercial purposes [1] [3] [5].
Additional database entries include registration in the Simplified Molecular Input Line Entry System format, which provides a standardized method for representing molecular structures in text form [1] [3]. The compound canonical and isomeric Simplified Molecular Input Line Entry System representations distinguish between the stereochemical features of the constituent components [1] [3].
The compound falls under specific regulatory classifications based on its pharmaceutical composition [8]. In the Anatomical Therapeutic Chemical classification system, Adelfan-esidrex is designated as C02LA51, corresponding to reserpine and diuretics in combination with other drugs [8]. This classification places the compound within the cardiovascular system category, specifically under antihypertensives and diuretics in combination with rauwolfia alkaloids and diuretics [8].